molecular formula C6H7ClN2 B163757 2-(1-Chloroethyl)pyrazine CAS No. 1289386-51-1

2-(1-Chloroethyl)pyrazine

Cat. No.: B163757
CAS No.: 1289386-51-1
M. Wt: 142.58 g/mol
InChI Key: ZWKXHANKOPXXJF-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)pyrazine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)pyrazine typically involves the chlorination of 2-ethylpyrazine. One common method is the reaction of 2-ethylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H7N2+SOCl2C6H7ClN2+SO2+HClC_6H_7N_2 + SOCl_2 \rightarrow C_6H_7ClN_2 + SO_2 + HCl C6​H7​N2​+SOCl2​→C6​H7​ClN2​+SO2​+HCl

In this reaction, thionyl chloride acts as both the chlorinating agent and the solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrazines with various functional groups depending on the nucleophile used.

    Oxidation: Products include pyrazine derivatives with oxidized functional groups such as carboxylic acids or ketones.

    Reduction: Products include reduced pyrazine derivatives with ethyl or other alkyl groups.

Scientific Research Applications

2-(1-Chloroethyl)pyrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloroethyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylpyrazine: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-(1-Bromoethyl)pyrazine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.

    2-(1-Iodoethyl)pyrazine: Contains an iodo group, which is more reactive in nucleophilic substitution reactions compared to the chloro group.

Uniqueness

2-(1-Chloroethyl)pyrazine is unique due to the presence of the chloroethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

2-(1-chloroethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKXHANKOPXXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617072
Record name 2-(1-Chloroethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-51-1
Record name Pyrazine, 2-(1-chloroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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